molecular formula C24H40Si3 B14428309 Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)- CAS No. 79184-72-8

Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-

Cat. No.: B14428309
CAS No.: 79184-72-8
M. Wt: 412.8 g/mol
InChI Key: KBNQXYNXXFYPQA-UHFFFAOYSA-N
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Description

Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, is an organosilicon compound known for its unique structural and chemical properties. This compound is characterized by the presence of silicon atoms bonded to methyl groups and trimethylphenyl groups, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, can be synthesized through several methods. One common method involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction proceeds as follows :

(Me3Si)4Si+MeLi(Me3Si)3SiLi+Me4Si(\text{Me}_3\text{Si})_4\text{Si} + \text{MeLi} \rightarrow (\text{Me}_3\text{Si})_3\text{SiLi} + \text{Me}_4\text{Si} (Me3​Si)4​Si+MeLi→(Me3​Si)3​SiLi+Me4​Si

(Me3Si)3SiLi+HCl(Me3Si)3SiH+LiCl(\text{Me}_3\text{Si})_3\text{SiLi} + \text{HCl} \rightarrow (\text{Me}_3\text{Si})_3\text{SiH} + \text{LiCl} (Me3​Si)3​SiLi+HCl→(Me3​Si)3​SiH+LiCl

Another method involves the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium, yielding the silane directly :

3Me3SiCl+HSiCl3+6Li(Me3Si)3SiH+6LiCl3 \text{Me}_3\text{SiCl} + \text{HSiCl}_3 + 6 \text{Li} \rightarrow (\text{Me}_3\text{Si})_3\text{SiH} + 6 \text{LiCl} 3Me3​SiCl+HSiCl3​+6Li→(Me3​Si)3​SiH+6LiCl

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium, hydrochloric acid, and trimethylsilyl chloride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various organosilicon compounds, such as silyl ethers, silanes, and siloxanes.

Scientific Research Applications

Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, involves the transfer of hydrogen atoms in radical reactions. The weak Si-H bond, with a bond dissociation energy of approximately 84 kcal/mol, facilitates the delivery of hydrogen atoms to various substrates . This property makes it an effective reducing agent in radical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, is unique due to its weak Si-H bond, which makes it a highly effective radical reducing agent. Its ability to form stable complexes with transition metals and main group elements further enhances its versatility in various chemical reactions .

Properties

CAS No.

79184-72-8

Molecular Formula

C24H40Si3

Molecular Weight

412.8 g/mol

IUPAC Name

bis(2,4,6-trimethylphenyl)-bis(trimethylsilyl)silane

InChI

InChI=1S/C24H40Si3/c1-17-13-19(3)23(20(4)14-17)27(25(7,8)9,26(10,11)12)24-21(5)15-18(2)16-22(24)6/h13-16H,1-12H3

InChI Key

KBNQXYNXXFYPQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)([Si](C)(C)C)[Si](C)(C)C)C

Origin of Product

United States

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